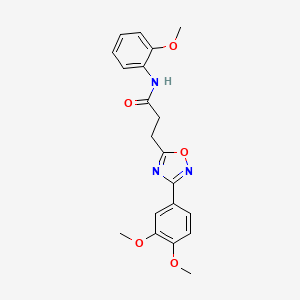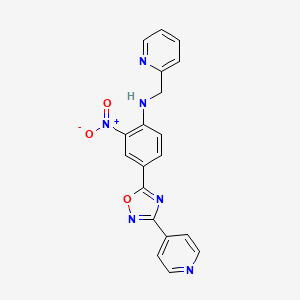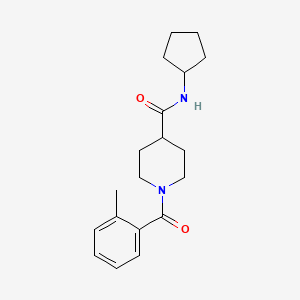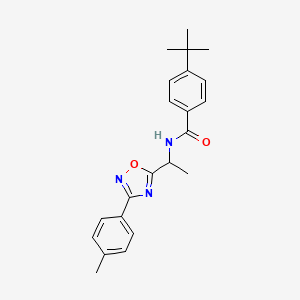
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the central nervous system, from the synaptic cleft. TBOA has been widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
Wirkmechanismus
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide inhibits EAATs by binding to the substrate-binding site of the transporter. This prevents the uptake of glutamate and leads to an increase in extracellular glutamate levels. The increased glutamate levels can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to affect synaptic transmission, neuronal excitability, and synaptic plasticity. It has been shown to increase extracellular glutamate levels and activate glutamate receptors, leading to excitotoxicity and neuronal damage. This compound has also been shown to affect the expression of various genes and proteins involved in synaptic function and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a potent and selective inhibitor of EAATs, making it a valuable tool for investigating the role of glutamate transporters in various physiological and pathological conditions. However, this compound has limitations in terms of its specificity and selectivity. It can also have off-target effects on other transporters and receptors, leading to non-specific effects. Additionally, this compound can have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research using 4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide could focus on investigating the role of EAATs in various neurological disorders, such as depression, anxiety, and schizophrenia. This compound could also be used in combination with other drugs to investigate potential synergistic effects on synaptic function and plasticity. Additionally, future research could focus on developing more specific and selective inhibitors of EAATs that could be used in clinical settings.
Synthesemethoden
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized using a multistep synthetic route involving the reaction of tert-butylamine with 2-nitrobenzoyl chloride, followed by reduction with sodium borohydride and subsequent reaction with p-tolyl hydrazine to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 4-(chlorocarbonyl)phenyl isocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively used in scientific research to investigate the role of EAATs in various physiological and pathological conditions. It has been shown to modulate synaptic transmission, affect neuronal excitability, and alter synaptic plasticity. This compound has been used to study the role of EAATs in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been used to investigate the role of EAATs in pain, addiction, and epilepsy.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14-6-8-16(9-7-14)19-24-21(27-25-19)15(2)23-20(26)17-10-12-18(13-11-17)22(3,4)5/h6-13,15H,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADAYHAVCSBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)
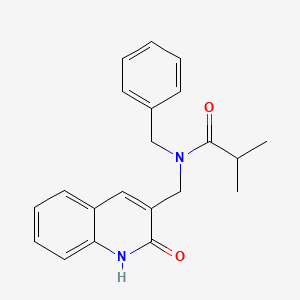
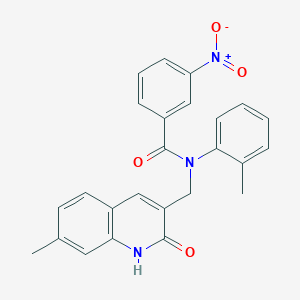

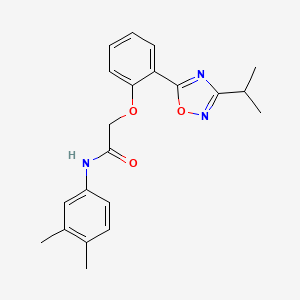
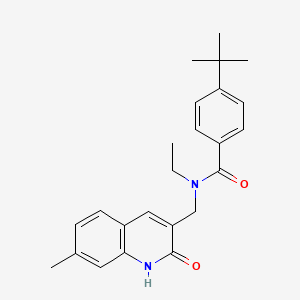
![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)


